SCH 23390 Glucuronide
Description
Properties
CAS No. |
138584-32-4 |
|---|---|
Molecular Formula |
C₂₃H₂₆ClNO₇ |
Molecular Weight |
463.91 |
Synonyms |
(R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-yl β-D-Glucopyranosiduronic Acid; (2S,3S,4S,5R,6S)-6-(((R)-8-Chloro-5-cyclohexyl-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxy |
Origin of Product |
United States |
Enzymatic Formation and Metabolic Pathways of Sch 23390 Glucuronide
Identification and Characterization of UDP-Glucuronosyltransferases (UGTs) Catalyzing SCH 23390 Glucuronidation
The biotransformation of SCH 23390 into its glucuronide metabolite is a well-documented process. google.com Studies utilizing rat liver microsomes have confirmed the formation of SCH 23390 glucuronide upon incubation with SCH 23390 and UDPGA. nih.govresearchgate.net This enzymatic reaction is a key pathway in the metabolism of this dopamine (B1211576) D1 receptor antagonist. nih.gov
While the specific human UGT isoforms responsible for SCH 23390 glucuronidation are not definitively identified in the provided information, related research points to the involvement of the UGT2B family. For instance, UGT2B15 and UGT2B17 are known to be major determinants of the androgen response in prostate cancer cells through their glucuronidation activity. uni-regensburg.de These enzymes are capable of conjugating various steroid molecules. nih.gov Furthermore, studies with the related compound SCH 39166 suggest that a unique human hepatic UGT, distinct from UGT2B15, may be involved in its glucuronidation. nih.gov Given that SCH 23390 can inhibit the glucuronidation of SCH 39166, it is plausible that they share, at least in part, a common metabolic pathway involving specific UGT isoforms. nih.gov Research has also shown that SCH23390 is glucuronidated by prostate cancer cells, and this process is reversibly affected by the loss of UGT2B15 and UGT2B17. nih.gov
The liver is a primary site for drug metabolism, and UGT enzymes are abundantly located in the endoplasmic reticulum of hepatocytes. youtube.com In vitro studies have consistently demonstrated the glucuronidation of SCH 23390 in rat liver microsomes. nih.govresearchgate.net This indicates that the enzymatic machinery for this metabolic process is concentrated in the liver. Beyond the liver, glucuronidation of SCH 23390 has also been observed in prostate cancer cell lines, such as LNCaP cells. nih.gov This suggests that extra-hepatic tissues can also contribute to the metabolism of SCH 23390.
Specific UGT Isoforms Involved in Glucuronide Conjugation (e.g., UGT2B15, UGT2B17)
Kinetic Parameters and Mechanistic Aspects of SCH 23390 Glucuronidation
The efficiency and characteristics of the enzymatic reaction leading to this compound have been quantified through kinetic studies.
Kinetic analyses using rat liver microsomes have provided insights into the affinity of the UGT enzyme for its substrates and the maximum rate of the reaction. nih.govresearchgate.net
| Substrate | Apparent K_m | Apparent V_max |
| SCH 23390 | 0.41 µM | 282.4 pmol/mg protein/min |
| UDPGA | 0.63 mM | 120.9 pmol/mg protein/min |
| Kinetic parameters for SCH 23390 glucuronidation in rat liver microsomes. nih.govresearchgate.net |
These values indicate a high affinity of the enzyme for SCH 23390 (low K_m) and a substantial capacity for its glucuronidation. nih.gov In human liver microsomes, the efficiency (Vmax/KM) of SCH 23390 glucuronidation was found to be significantly higher than that of a related compound, SCH 39166. nih.gov
The activity of the glucuronosyltransferase enzyme responsible for SCH 23390 metabolism can be influenced by various factors. The addition of detergents, such as Lubrol or Triton X-100, to rat liver microsomes has been shown to enhance the enzymatic activity for SCH 23390 glucuronidation. nih.govresearchgate.net This enhancement is a common phenomenon observed with membrane-bound enzymes like UGTs, where detergents can improve substrate accessibility.
Determination of Substrate Affinity and Maximum Reaction Velocity (K_m and V_max)
Stereoselective Metabolism in the Formation of this compound
The metabolism of SCH 23390 exhibits stereoselectivity. nih.gov The liver enzyme responsible for its glucuronidation shows a preference for a specific stereoisomer, a characteristic that mirrors the stereoselective binding of SCH 23390 to the D1 dopamine receptor. nih.govresearchgate.net This suggests that the three-dimensional structure of the molecule is a critical determinant in its interaction with the metabolizing enzyme.
Investigation of Enzyme Induction and Regulation Profiles in Experimental Systems
Research into the regulation of the enzyme responsible for SCH 23390 glucuronidation has explored its response to known enzyme inducers and the influence of the microsomal environment. nih.gov
Studies investigating enzyme induction sought to determine if pretreatment with certain compounds could enhance the rate of SCH 23390 glucuronidation. In an experimental rat model, the administration of classic enzyme inducers did not increase the activity of the liver glucuronosyltransferase involved in this specific metabolic pathway. nih.gov The findings indicate that the expression or activity of this enzyme is not upregulated by these common agents. nih.gov
| Inducing Agent | Result |
|---|---|
| Phenobarbital | No enhancement of liver glucuronosyltransferase activity. nih.gov |
| Beta-naphthoflavone | No enhancement of liver glucuronosyltransferase activity. nih.gov |
| 3-Methylcholanthrene (B14862) | No enhancement of liver glucuronosyltransferase activity. nih.gov |
While the enzyme was not susceptible to induction by these agents, its activity could be modulated in vitro. The addition of detergents such as Lubrol or Triton X-100 to the naive liver microsome preparations led to an enhancement of enzyme activity for SCH 23390 glucuronidation. nih.gov This suggests that the physical state of the microsomal membrane environment can influence the enzyme's catalytic function. nih.gov
Role and Biological Significance of Sch 23390 Glucuronide As a Metabolite
Impact on the Metabolic Disposition and Pharmacokinetic Properties of SCH 23390 in Preclinical Models
The formation of SCH 23390 glucuronide is a critical determinant of the parent compound's metabolic fate and pharmacokinetic profile in preclinical models. ceon.rs Pharmacokinetic studies have revealed that SCH 23390 has a very short elimination half-life, approximately 25 minutes in rats following intraperitoneal administration. medchemexpress.commedchemexpress.com This rapid clearance is largely attributed to extensive first-pass metabolism, where O-glucuronidation of the phenolic group on the benzazepine structure plays a major role. ceon.rs
Contribution to the Elimination and Clearance Mechanisms of the Parent Compound in Experimental Systems
This compound is central to the elimination and clearance of its parent compound from the body. The enzymatic conjugation of glucuronic acid to SCH 23390, catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver, is a primary route of metabolic clearance. ceon.rsnih.gov The formation of the glucuronide metabolite was definitively confirmed through in vitro studies incubating SCH 23390 with rat liver microsomes in the presence of the UGT cofactor, UDPGA. nih.govuni-regensburg.de
This metabolic conversion is a key step in the detoxification and excretion process. By increasing the hydrophilicity of the molecule, glucuronidation facilitates its transport out of cells and subsequent elimination from the body, primarily via bile and urine. The rapid rate of this conjugation reaction means that it is a highly efficient clearance mechanism for SCH 23390. nih.govnih.gov The poor pharmacokinetic profile of SCH 23390, particularly its short half-life, is a direct consequence of this extensive metabolic clearance through glucuronidation. ceon.rs
Comparative Analysis of Glucuronidation Rates Across Different Non-Human Species
The rate of SCH 23390 glucuronidation shows notable variation across different non-human species, a factor that influences its duration of action and pharmacological profile in various experimental models. In vitro studies using liver microsomes have been instrumental in quantifying these inter-species differences.
For instance, a comparison between rat and squirrel monkey liver microsomes revealed different efficiencies in metabolizing benzazepine D-1 antagonists. nih.govresearchgate.net While both species readily form the glucuronide, the specific rates and enzyme affinities can differ. Studies on a related D-1 antagonist, SCH 39166, showed that its rate of glucuronidation was equivalent to that of SCH 23390 in rat liver microsomes. researchgate.net However, in squirrel monkey liver microsomes, the glucuronidation rate of SCH 39166 was significantly lower than that of SCH 23390, which correlates with a more prolonged duration of action for SCH 39166 in primates. nih.gov These findings highlight that SCH 23390 is particularly susceptible to rapid glucuronidation in primates compared to some other benzazepines. nih.gov
Kinetic analyses in rat liver microsomes determined an apparent Vmax of 282.4 pmol/mg protein/min and a Km of 0.41 µM for SCH 23390 glucuronidation. nih.gov In human liver microsomes, the Vmax for SCH 23390 was found to be significantly higher than that for the related compound SCH 39166, indicating a more efficient glucuronidation process for SCH 23390. nih.gov This agrees with findings in squirrel monkeys, suggesting that primates, including humans, metabolize SCH 23390 via glucuronidation more rapidly than some other species. nih.gov
Table 1: Comparative Kinetic Parameters for SCH 23390 Glucuronidation in Rat Liver Microsomes This table is based on data from in vitro studies.
| Parameter | Value | Unit |
| Apparent Vmax (for SCH 23390) | 282.4 | pmol/mg protein/min |
| Apparent Km (for SCH 23390) | 0.41 | µM |
| Apparent Vmax (for UDPGA) | 120.9 | pmol/mg protein/min |
| Apparent Km (for UDPGA) | 0.63 | mM |
| Data sourced from reference nih.gov. |
Evaluation of Potential Metabolic Interactions with Other Endogenous or Exogenous Compounds in In Vitro Systems
In vitro studies using rat and human liver microsomes have been conducted to evaluate potential metabolic interactions involving the glucuronidation of SCH 23390. nih.govnih.gov These investigations help to characterize the specific UDP-glucuronosyltransferase (UGT) enzyme involved and predict potential drug-drug interactions.
Substrate inhibition studies revealed that the UGT enzyme responsible for SCH 23390 glucuronidation has a unique substrate specificity. nih.gov Compounds that demonstrated the highest affinity for the enzyme, and thus acted as potent competitive inhibitors of SCH 23390 glucuronidation, include the parent compound itself, its pharmacologically inactive stereoisomer SCH 23388, the antipsychotic haloperidol (B65202), the dopamine (B1211576) agonist apomorphine (B128758), and the UGT probe substrate α-naphthol. nih.govnih.gov
Conversely, a number of other compounds showed low affinity for this enzyme and were weak or ineffective inhibitors. nih.govnih.gov These include endogenous neurotransmitters like dopamine, serotonin (B10506), epinephrine, and norepinephrine. nih.gov Other dopamine antagonists, such as (-)-sulpiride and raclopride, also demonstrated low affinity. nih.gov Furthermore, known substrates for morphine UGT and p-nitrophenol (a substrate for numerous human hepatic UGTs) did not inhibit the glucuronidation of related benzazepines, suggesting that the UGT isoform metabolizing SCH 23390 is distinct from those that metabolize these compounds. nih.gov These findings indicate that while co-administration of certain dopaminergic agents could potentially inhibit the metabolic clearance of SCH 23390, many other compounds are unlikely to interfere with this specific metabolic pathway. nih.govnih.gov
Table 2: Interaction Profile for SCH 23390 Glucuronidation in Rat Liver Microsomes This table summarizes findings from in vitro substrate inhibition studies.
| Compound Class | Compound Name | Interaction |
| Stereoisomer | SCH 23388 | Strong Inhibition nih.gov |
| Dopaminergic Agents | Haloperidol | Strong Inhibition nih.gov |
| Apomorphine | Strong Inhibition nih.gov | |
| (-)-Sulpiride | Low Affinity/Weak Inhibition nih.gov | |
| Raclopride | Low Affinity/Weak Inhibition nih.gov | |
| Endogenous Substrates | Dopamine | Low Affinity/Weak Inhibition nih.gov |
| Serotonin | Low Affinity/Weak Inhibition nih.gov | |
| Epinephrine | Low Affinity/Weak Inhibition nih.gov | |
| Norepinephrine | Low Affinity/Weak Inhibition nih.gov | |
| UGT Probe Substrates | α-Naphthol | Strong Inhibition nih.gov |
| p-Nitrophenol | No Inhibition nih.gov | |
| Morphine | No Inhibition nih.gov | |
| Data sourced from references nih.govnih.gov. |
Advanced Analytical Methodologies for the Characterization and Quantification of Sch 23390 Glucuronide
Chromatographic Separation Techniques for Metabolite Resolutionnih.govacs.orgshu.ac.ukacs.org
The effective separation of a parent drug from its metabolites is fundamental to accurate quantification. Chromatographic techniques are the cornerstone of this process, providing the necessary resolution to distinguish between compounds with often similar chemical properties. For SCH 23390 and its glucuronide conjugate, which possesses significantly different polarity, chromatographic methods are highly effective.
High-Performance Liquid Chromatography (HPLC) Applicationsnih.govacs.orgshu.ac.uk
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of SCH 23390 and its metabolites from biological fluids. snmjournals.org In studies analyzing the metabolic profile of [11C]SCH 23390 in plasma, HPLC is employed to separate the unchanged parent drug from its more polar metabolites, such as sulfate (B86663) and O-glucuronide conjugates. snmjournals.org These polar, water-soluble metabolites can be effectively resolved from the parent compound using reversed-phase chromatography. snmjournals.org
For instance, a common HPLC setup involves a C18 column, which separates compounds based on their hydrophobicity. snmjournals.org The mobile phase is typically a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile. snmjournals.org In one method, a mobile phase consisting of 0.01 M ammonium (B1175870) phosphate (B84403) dibasic buffer and methanol (35:65) was used isocratically at a flow rate of 2.8 ml/min, successfully separating [11C]SCH 23390 from its metabolites, which eluted much earlier due to their higher polarity. snmjournals.org In such systems, the glucuronide conjugate, being highly polar, has a shorter retention time compared to the more lipophilic parent compound, SCH 23390. snmjournals.org HPLC is also used for quantification in studies involving tritiated SCH 23390 ([3H]SCH23390) to measure the extent of glucuronidation in cell cultures. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 column (e.g., Waters µBondapak C18) | snmjournals.org |
| Mobile Phase | 0.01 M ammonium phosphate dibasic buffer:methanol (35:65) | snmjournals.org |
| Flow Rate | Isocratic, 2.8 ml/min | snmjournals.org |
| Detection | Radiometric detector (for radiolabeled compounds) and/or UV detector | snmjournals.org |
| Retention Time (Metabolites) | ~1.5 min (polar glucuronide and sulfate conjugates) | snmjournals.org |
| Retention Time (Parent Drug) | ~5.5 min ([11C]SCH 23390) | snmjournals.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detectionshu.ac.ukacs.org
For highly sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. The sensitivity of mass spectrometric detection can be over 100 times greater than that of UV detection for compounds like SCH 23390. diva-portal.org This is particularly advantageous for detecting low-concentration metabolites in complex biological matrices. diva-portal.org
LC-MS/MS methods are developed to be selective, sensitive, and accurate for quantifying analytes in samples such as brain microdialysates. acs.org The development of such methods involves optimizing sample preparation, chromatographic separation, and detection systems to minimize matrix effects and ensure stability. japsonline.com Advanced techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI) have been used to analyze the distribution of SCH 23390 directly in tissue sections, providing spatial context to the quantitative data. acs.org While direct analysis of the glucuronide was not specified, this technology demonstrates the potential for detailed tissue-level metabolite mapping. shu.ac.ukacs.org
Strategies for Sample Preparation and Extraction from Biological Matrices in Preclinical Studiesnih.govshu.ac.uk
The effective extraction of SCH 23390 glucuronide from biological samples is a critical prerequisite for accurate analysis. The choice of extraction method depends on the nature of the biological matrix (e.g., plasma, cell culture media, tissue homogenates) and the physicochemical properties of the analyte. Given the high polarity of the glucuronide conjugate, specific strategies are required to isolate it from the less polar parent compound and other matrix components.
A common approach involves a multi-step liquid-liquid extraction. In studies with LNCaP cells treated with [3H]SCH23390, media samples were first extracted with a 1:1 mixture of ethyl acetate (B1210297) and isooctane. nih.gov This organic phase removes the non-polar parent compound, leaving the polar glucuronide metabolite in the aqueous phase. nih.gov The aqueous phase, containing the [3H]SCH23390 glucuronide, is then washed multiple times with the organic solvent to remove any residual parent drug. nih.gov
To quantify the amount of glucuronide, the conjugate is typically hydrolyzed back to the parent compound using an enzyme. The aqueous phase is treated with β-glucuronidase, which cleaves the glucuronide bond. nih.gov After enzymatic hydrolysis, the now-freed SCH 23390 can be extracted using an organic solvent and quantified by a suitable analytical method like HPLC. nih.gov For tissue samples, homogenization in a suitable buffer is required before extraction procedures can be applied. acs.org Solid-phase extraction (SPE) is another powerful technique for sample clean-up, particularly prior to LC-MS analysis, as it can selectively isolate analytes and remove salts and other interfering substances from the matrix. diva-portal.org
Radiochemical Tracers and Labeling Techniques for Metabolic Tracking (e.g., Tritiated SCH 23390 and its Glucuronide)acs.orgacs.org
Radiolabeled compounds are invaluable tools in metabolic research, allowing for sensitive and precise tracking of a drug and its metabolites through biological systems. Both tritium (B154650) ([3H]) and carbon-11 (B1219553) ([11C]) have been used to label SCH 23390 for metabolic studies. snmjournals.orgrevvity.comnih.gov
Tritiated SCH 23390 ([3H]SCH 23390) is frequently used in in vitro and preclinical models to study metabolic pathways, including glucuronidation. nih.govnih.govnih.gov For example, LNCaP prostate cancer cells were treated with [3H]SCH23390 to assess their glucuronidation activity. nih.gov The amount of glucuronidated metabolite formed was determined by separating it from the parent compound and then quantifying the radioactivity, often after enzymatic hydrolysis. nih.gov The high specific activity and low non-specific binding of [3H]SCH 23390 make it an ideal tracer for receptor binding assays and for tracking metabolic conversion even at low concentrations. nih.gov
Carbon-11 ([11C]SCH 23390) is a positron-emitting radioligand primarily used for in vivo brain imaging with Positron Emission Tomography (PET). snmjournals.orgnih.gov While the main application is imaging dopamine (B1211576) D1 receptors, analysis of plasma samples from subjects undergoing PET scans provides crucial information on the rate of metabolism. snmjournals.org These studies show that [11C]SCH 23390 is metabolized into polar conjugates, including O-glucuronide, and HPLC with radiometric detection is used to measure the percentage of the parent drug versus its radiolabeled metabolites in plasma over time. snmjournals.org
Methodological Validation for Rigorous Quantification in Experimental Biofluids and Tissuesshu.ac.uk
For analytical data to be considered reliable and support regulatory decisions, the bioanalytical method used must be thoroughly validated. bfarm.deeuropa.eu The validation process demonstrates that the method is suitable for its intended purpose, ensuring the integrity of the generated data. bfarm.de This is particularly crucial when measuring metabolites like this compound, where the accuracy of pharmacokinetic and metabolic profiling depends on the assay's performance.
A full bioanalytical method validation for a chromatographic assay includes the assessment of several key parameters. europa.eubiopharmaservices.com
Selectivity and Specificity : The method must be able to unequivocally differentiate and quantify the analyte (e.g., SCH 23390 released from its glucuronide) from endogenous matrix components, the parent drug, and other potential metabolites. biopharmaservices.com
Accuracy and Precision : Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. For a method to be valid, the accuracy and precision must be within acceptable limits (e.g., ±15% for quality control samples, and ±20% at the lower limit of quantification). acs.orgjapsonline.com
Calibration Curve and Linearity : The method must demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range.
Lower Limit of Quantification (LLOQ) : This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. acs.org
Stability : The stability of the analyte must be evaluated in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage at -80°C) and in the processed sample extract. acs.orgbiopharmaservices.com This is critical for glucuronide conjugates, which can be susceptible to enzymatic or chemical degradation.
| Validation Parameter | Description | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). | acs.orgeuropa.eu |
| Precision | Closeness of agreement among a series of measurements. | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). | acs.orgeuropa.eu |
| Selectivity | Ability to differentiate the analyte from other substances in the sample. | No significant interference at the analyte's retention time in blank samples. | japsonline.combiopharmaservices.com |
| LLOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. | acs.org |
| Matrix Effect | Alteration of analyte response due to interfering components in the matrix. | CV of the IS-normalized matrix factor should be ≤15%. | acs.org |
| Stability | Chemical stability of the analyte in a given matrix under specific conditions. | Mean concentration should be within ±15% of the nominal concentration. | biopharmaservices.com |
Preclinical Research Applications and Mechanistic Insights Involving Sch 23390 Glucuronide
Utilization of SCH 23390 Glucuronide in In Vitro Enzymatic and Metabolic Stability Assays
SCH 23390, a potent and selective dopamine (B1211576) D1 receptor antagonist, undergoes significant metabolism through glucuronidation. nih.govceon.rs This metabolic pathway is a key determinant of its pharmacokinetic profile and has been the subject of numerous in vitro studies to understand its stability and enzymatic interactions. The formation of this compound is a critical step in its biotransformation, rendering the compound more polar and facilitating its excretion.
In vitro assays using rat and human liver microsomes have been instrumental in characterizing the glucuronidation of SCH 23390. nih.govnih.gov These studies have confirmed the formation of this compound when the parent compound is incubated with liver microsomes in the presence of the cofactor UDP-glucuronic acid (UDPGA). nih.gov The enzymatic reaction leading to the formation of the glucuronide has been quantified, with kinetic parameters determined in rat liver microsomes. nih.gov
The stability of SCH 23390 is intrinsically linked to its rate of glucuronidation. Research has shown that extensive O-glucuronidation contributes to a poor pharmacokinetic profile, including a short half-life. ceon.rs The rate of glucuronide formation for SCH 23390 has been compared to its analogs, such as SCH 39166, revealing a significantly higher rate of glucuronidation for SCH 23390 in human liver microsomes. nih.gov This highlights the importance of the chemical structure in determining metabolic stability.
To facilitate these in vitro studies, methods have been developed to separate this compound from its parent compound, primarily through high-performance liquid chromatography (HPLC) and solvent extraction techniques. nih.gov Furthermore, the use of detergents like Lubrol or Triton X-100 has been shown to enhance the activity of the glucuronosyltransferase enzyme in liver microsomes. nih.gov
Below is a table summarizing the kinetic parameters for SCH 23390 glucuronidation in rat liver microsomes.
| Parameter | Value | Substrate |
| Apparent Vmax | 120.9 pmol/mg protein/min | UDPGA |
| Apparent Km | 0.63 mM | UDPGA |
| Apparent Vmax | 282.4 pmol/mg protein/min | SCH 23390 |
| Apparent Km | 0.41 µM | SCH 23390 |
Table 1: Kinetic parameters of SCH 23390 glucuronidation in rat liver microsomes. nih.gov
Elucidation of Glucuronidation Mechanisms within the Context of Dopamine D1 Receptor Antagonist Metabolism
The glucuronidation of SCH 23390 is a primary metabolic pathway that significantly influences its bioavailability and duration of action as a dopamine D1 receptor antagonist. ceon.rsnih.gov This process involves the conjugation of glucuronic acid to the phenolic hydroxyl group of SCH 23390, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Understanding the specifics of this mechanism is crucial for the development of more stable and effective D1 antagonists.
Studies have revealed that the UGT enzymes responsible for SCH 23390 glucuronidation exhibit a unique substrate specificity. nih.gov For instance, in rat liver microsomes, the enzyme shows a stereoselective preference for SCH 23390, similar to the D1 dopamine receptor itself. nih.gov Substrate inhibition studies have indicated that other dopaminergic agents like haloperidol (B65202) and apomorphine (B128758) have a high affinity for this UGT, whereas endogenous substrates such as dopamine and serotonin (B10506) show low affinity. nih.gov
The rate of glucuronidation appears to be a critical factor governing the in vivo efficacy of benzazepine D1 antagonists. nih.gov For example, the related compound SCH 39166 displays a much lower rate of glucuronidation in both squirrel monkey and human liver microsomes compared to SCH 23390, which correlates with its longer duration of action in primates. nih.gov This suggests that structural modifications that reduce the rate of glucuronidation could lead to improved pharmacokinetic profiles for this class of drugs. ceon.rs
Interestingly, attempts to induce the liver glucuronosyltransferase activity for SCH 23390 using classic inducers like phenobarbital, β-naphthoflavone, or 3-methylcholanthrene (B14862) were unsuccessful in enhancing its glucuronidation rate in rats. nih.gov This suggests that the UGT isoforms metabolizing SCH 23390 may not be the ones typically induced by these agents. Further research using chromatofocusing chromatography has suggested that a unique human hepatic UGT may be involved in the glucuronidation of these benzazepines, distinct from some of the well-characterized UGTs. nih.gov
| Compound | Relative Efficiency of Glucuronidation (Vmax/KM) |
| SCH 23390 | 100% |
| SCH 39166 | 14% |
Table 2: Comparison of the average efficiency of glucuronidation for SCH 23390 and SCH 39166 in human liver microsomes. nih.gov
Assessment of Metabolite Formation in Defined Cellular and Subcellular Experimental Systems
The formation of this compound has been extensively studied in various defined experimental systems, primarily utilizing subcellular fractions like liver microsomes. nih.govnih.gov These in vitro systems provide a controlled environment to investigate the kinetics and specificity of the glucuronidation reaction.
Rat and human liver microsomes have been the predominant models for studying the metabolism of SCH 23390. nih.govnih.gov In these systems, the formation of the glucuronide metabolite is confirmed and quantified following incubation of SCH 23390 with the microsomes and the necessary cofactor, UDPGA. nih.gov These subcellular preparations contain the UGT enzymes responsible for the conjugation reaction.
Beyond simple microsomes, studies have also employed more complex cellular systems to investigate glucuronidation. For example, the glucuronidation of SCH 23390 has been demonstrated in LNCaP prostate cancer cells. nih.gov In these cells, [3H]SCH23390 was shown to be effectively glucuronidated, and this process was reversible by treatment with β-glucuronidase, an enzyme that cleaves the glucuronide moiety. nih.gov This indicates that the cellular machinery for glucuronidation is active in these cells and can process non-steroidal substrates like SCH 23390. nih.gov
Furthermore, genetic knockout studies in these cell lines have provided more profound insights. The loss of specific UGT isoforms, namely UGT2B15 and UGT2B17, resulted in the persistence of free SCH 23390, confirming their role in its glucuronidation within this cellular context. nih.gov These findings highlight the utility of defined cellular and subcellular systems in identifying the specific enzymes involved in the metabolic fate of a compound.
These experimental systems are crucial for predicting the metabolic profile of a drug in a whole organism and for understanding potential drug-drug interactions. The ability to study metabolite formation in such a controlled manner allows for the detailed characterization of the enzymes involved and the factors that may influence their activity. nih.gov
Contribution to Broader Understanding of Drug Biotransformation and Detoxification Pathways
The investigation of SCH 23390 glucuronidation has provided valuable insights that extend beyond this specific compound, contributing to a broader understanding of drug biotransformation and detoxification. nih.govceon.rsnih.gov Glucuronidation is a major Phase II metabolic pathway for a vast array of xenobiotics, including many therapeutic drugs. It generally serves as a detoxification mechanism by converting lipophilic compounds into more water-soluble and readily excretable metabolites.
The studies on SCH 23390 and its analogs have underscored the critical role of UGT enzymes in the clearance and, consequently, the efficacy and duration of action of drugs targeting the central nervous system. ceon.rsnih.gov The significant differences in the rates of glucuronidation between closely related compounds like SCH 23390 and SCH 39166 highlight how minor structural modifications can drastically alter metabolic fate, a key concept in medicinal chemistry and drug design. ceon.rsnih.gov
Furthermore, the characterization of the specific UGTs involved in SCH 23390 metabolism has helped to delineate the substrate specificities of these enzymes. nih.gov The finding that a unique UGT might be responsible for the glucuronidation of this class of benzazepines expands our knowledge of the diversity and selectivity of the UGT enzyme family. nih.gov This information is vital for predicting the metabolic pathways of new chemical entities and for anticipating potential drug-drug interactions, as co-administered drugs might compete for the same UGT isoform.
The use of SCH 23390 as a non-steroidal substrate in studies of androgen glucuronidation in prostate cancer cells also demonstrates its utility as a tool compound to probe the activity of specific UGTs, such as UGT2B15 and UGT2B17, in different physiological and pathological contexts. nih.gov This cross-application of a neurological drug in cancer research showcases how detailed metabolic studies can have far-reaching implications.
In essence, the research on this compound serves as a case study illustrating the fundamental principles of drug metabolism, the importance of enzymatic specificity, and the impact of biotransformation on the pharmacokinetic and pharmacodynamic properties of a drug.
Q & A
Q. What are the key structural characteristics of SCH 23390 Glucuronide, and how are they validated in analytical workflows?
this compound’s structure includes a benzylic or phenolic glucuronide conjugate, depending on the metabolic pathway. Validation involves nuclear magnetic resonance (NMR) for stereochemical confirmation and liquid chromatography–tandem mass spectrometry (LC-MS/MS) for quantification. Method optimization includes column selection (e.g., hydrophilic interaction liquid chromatography) and mass fragmentation patterns to distinguish isomers . Standard protocols require cross-referencing with pharmacopeial standards and reproducibility across multiple analytical batches .
Q. How is this compound synthesized in vitro, and what quality control steps ensure batch consistency?
In vitro synthesis typically employs uridine diphosphate-glucuronosyltransferase (UGT) enzymes from liver microsomes. Quality control involves monitoring reaction kinetics (e.g., substrate depletion rates), quantifying unreacted SCH 23390 via HPLC, and validating glucuronide purity using high-resolution mass spectrometry (HRMS). Batch consistency requires adherence to FDA guidelines for method validation, including precision (≤15% CV) and accuracy (85–115% recovery) .
Q. What are the standard analytical methods for quantifying this compound in biological matrices?
LC-MS/MS is the gold standard, with protocols optimized for urine, plasma, and cerebrospinal fluid. Sample preparation includes enzymatic hydrolysis (e.g., β-glucuronidase treatment) to differentiate free and conjugated forms. Calibration curves must cover physiologically relevant ranges (e.g., 1–1000 ng/mL), with deuterated internal standards (e.g., SCH 23390-d4 glucuronide) to correct for matrix effects .
Advanced Research Questions
Q. How do contradictory pharmacokinetic profiles of this compound arise across species, and what experimental designs resolve these discrepancies?
Species-specific differences in UGT isoform expression (e.g., human UGT1A1 vs. rodent UGT1A7) can alter metabolic rates. Resolving contradictions requires:
- Comparative studies : Parallel in vitro assays using recombinant human/animal UGTs.
- In vivo correlation : Pharmacokinetic modeling with tissue-specific microdialysis to assess blood-brain barrier penetration.
- Statistical reconciliation : Meta-analysis of interspecies data using mixed-effects models to account for variability .
Q. What computational models predict this compound’s interaction with dopamine receptors, and how are these validated experimentally?
Molecular docking simulations (e.g., AutoDock Vina) model glucuronide-receptor interactions, focusing on D1/D5 receptor binding pockets. Experimental validation involves:
- Radioligand displacement assays : Comparing this compound’s IC50 values with SCH 23390 (parent compound).
- In vivo electrophysiology : Measuring changes in hippocampal long-term potentiation (LTP) in rodents pretreated with this compound, using protocols from Frey et al. .
Q. How can researchers address conflicting data on this compound’s stability under varying pH and temperature conditions?
Stability studies should follow ICH guidelines Q1A(R2), including:
- Forced degradation : Exposing the compound to acidic/alkaline conditions (pH 1–12) and elevated temperatures (40–60°C).
- Kinetic analysis : Using Arrhenius equations to extrapolate shelf-life. Discrepancies often arise from impurities in synthesis; mitigate via orthogonal purity assays (e.g., differential scanning calorimetry) .
Q. What methodologies optimize this compound detection in complex matrices like brain tissue?
Advanced workflows include:
- Microextraction by packed sorbent (MEPS) : Enhances recovery from lipid-rich tissues.
- Ion mobility spectrometry (IMS) : Separates isobaric interferences in MS workflows.
- Quantitative imaging mass spectrometry (QIMS) : Maps spatial distribution in brain slices .
Methodological Considerations
- Experimental Design : Use factorial designs (e.g., 2^k designs) to test multiple variables (e.g., pH, enzyme concentration) .
- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Ethical Compliance : Adhere to OECD GLP principles for preclinical studies involving animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
